molecular formula C11H18N4O3 B2689810 N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide CAS No. 1211030-67-9

N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Cat. No.: B2689810
CAS No.: 1211030-67-9
M. Wt: 254.29
InChI Key: IFKOTEOBBWFSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide (CAS 1211030-67-9) is an oxalamide-based compound with a molecular formula of C11H18N4O3 and a molecular weight of 254.29 g/mol . This chemical reagent is designed for research purposes only. Oxalamide derivatives are a significant class of compounds in scientific research due to their versatile applications. Structural analogs of this compound have been investigated for their potential as flavor modifiers, acting as sweet and/or umami tastants and taste enhancers in comestible compositions . Furthermore, related compounds have been studied as ultra-pure agonists of biological targets like guanylate cyclase C (GCC), which plays a critical role in regulating fluid and electrolyte balance, intestinal inflammation, and gastrointestinal mucosa renewal . The molecular structure of this reagent, which features a 2-methoxyethyl group and a 2-(2-methylimidazol-1-yl)ethyl group attached to an oxalamide core, suggests potential for interaction with various biological receptors and makes it a valuable scaffold for medicinal chemistry and pharmacology research. Researchers can utilize this compound in the development and optimization of flavor profiles, as well as in gastrointestinal physiology and pathophysiology studies. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-9-12-3-6-15(9)7-4-13-10(16)11(17)14-5-8-18-2/h3,6H,4-5,7-8H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKOTEOBBWFSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves the reaction of an oxalyl chloride derivative with an appropriate amine. The general synthetic route can be outlined as follows:

    Formation of Oxalyl Chloride Intermediate: Oxalyl chloride reacts with methoxyethylamine to form the intermediate N1-(2-methoxyethyl)oxalamide.

    Coupling with Imidazole Derivative: The intermediate is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Corresponding amines from the reduction of the oxalamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.

    Industry: Could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is likely related to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The imidazole ring can bind to metal ions or participate in enzyme inhibition, while the oxalamide group can form hydrogen bonds with various biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamides are a structurally diverse family of compounds with variations in their N-substituents influencing their physicochemical properties, biological activity, and metabolic pathways. Below is a comparative analysis of N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide with structurally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Key Structural Features Reported Applications/Findings References
This compound - N1: 2-Methoxyethyl
- N2: 2-(2-Methylimidazol-1-yl)ethyl
Potential flavoring agent; imidazole moiety may confer metal-binding or receptor affinity
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) - N1: 2,4-Dimethoxybenzyl
- N2: 2-Pyridylethyl
Umami flavor enhancer (FEMA 4233); high potency in TAS1R1/TAS1R3 receptor activation
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide - N1: Piperazine-linked dichlorophenyl
- N2: 5-Methylpyrazole
Pharmacological interest (e.g., CNS modulation due to piperazine and pyrazole motifs)
N1-(2-Methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) - N1: 2-Methoxy-4-methylphenyl
- N2: 2-Pyridylethyl
Flavoring agent; NOEL = 8 mg/kg/day in rats; metabolized via hydrolysis and oxidation

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The imidazole moiety in the target compound may enhance metal coordination or hydrogen-bonding interactions compared to pyridyl or benzyl groups in analogs like S336 .
  • Methoxy groups (e.g., in S336 and compound 1770) are associated with improved metabolic stability, as they resist oxidative degradation better than unsubstituted alkyl chains .

Metabolic Pathways :

  • Compounds with pyridyl or imidazole substituents (e.g., S336 and the target compound) undergo oxidative metabolism via cytochrome P450 enzymes, whereas those with methoxyphenyl groups (e.g., compound 1770) are primarily hydrolyzed to carboxylic acids .

Safety Profiles: The NOEL (No Observed Adverse Effect Level) for pyridyl-containing oxalamides (e.g., compound 1770) is lower (8 mg/kg/day) than for benzyl-substituted analogs (100 mg/kg/day), suggesting substituent-dependent toxicity . The target compound’s methylimidazole group may introduce unique metabolic byproducts, necessitating specific toxicological evaluation .

Research Findings and Implications

Synthetic Feasibility :

  • Oxalamides are typically synthesized via HATU-mediated coupling (as in ) or carbodiimide activation , with yields influenced by steric hindrance from substituents. For example, bulky groups like 2-methylimidazole may require optimized reaction times or elevated temperatures .

Structural Characterization :

  • NMR and MS data (e.g., 1H-NMR δ 7.2–8.1 ppm for aromatic protons, HRMS m/z matching calculated values) are critical for confirming oxalamide structures, as seen in analogous compounds .

Regulatory Considerations :

  • The Joint FAO/WHO Expert Committee emphasizes that structurally related oxalamides (e.g., compound 1770 and S336) share metabolic pathways, but substituent-specific data are required for safety assessments .

Biological Activity

N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a synthetic compound with a molecular formula of C11H18N4O3 and a molecular weight of 254.29 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound belongs to the class of oxalamides, characterized by the presence of an oxalamide functional group. Its structure features two methoxyethyl groups attached to nitrogen atoms, along with a 2-methyl-1H-imidazole moiety, which is known for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. The imidazole ring in this compound is likely to contribute to its effectiveness against various pathogens.

Case Study: Antimicrobial Testing
In studies assessing the antimicrobial efficacy of related compounds, it was found that imidazole derivatives exhibited varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxyethyl substituent may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antibacterial activity.

Anticancer Activity

The anticancer potential of oxalamide derivatives has been explored in several studies. For instance, compounds containing imidazole rings have been shown to inhibit cell proliferation in various cancer cell lines.

Research Findings:
In vitro studies demonstrated that related compounds with similar structural motifs had IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (μM)
Compound AA5495.0
Compound BHepG27.5
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Imidazole Ring : Known for its role in biological systems, contributing to interactions with biological targets.
  • Methoxyethyl Substituent : Enhances solubility and bioavailability.

Studies on SAR indicate that modifications to the imidazole structure can lead to variations in potency and selectivity towards cancer cells or pathogens.

Q & A

Q. What are the optimal synthetic routes for N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, and how can reaction conditions be standardized?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the methoxyethyl and imidazole-ethyl intermediates via alkylation or nucleophilic substitution. For example, coupling 2-methoxyethylamine with oxalyl chloride under anhydrous conditions, followed by reaction with 2-(2-methylimidazol-1-yl)ethylamine .
  • Step 2: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Optimization: Control temperature (e.g., 0–5°C during acyl chloride formation), pH (neutral for amide coupling), and solvent polarity (DMF or THF for solubility). Kinetic studies using HPLC can monitor intermediate stability .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify methoxyethyl (–OCH₃, δ ~3.3 ppm) and imidazole protons (δ ~7.0–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion [M+H]⁺. Fragmentation patterns validate the oxalamide backbone and substituents .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N–H) confirm amide bonds .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases or proteases (e.g., trypsin) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
  • Control Experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can computational methods predict the binding mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., HIV-1 protease or EGFR kinase). Focus on hydrogen bonding between the oxalamide moiety and catalytic residues .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) to assess conformational changes .
  • Free Energy Calculations: MM-PBSA/GBSA quantifies binding affinities. Compare with experimental IC₅₀ values for validation .

Q. How should researchers address contradictory data from spectral analysis (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

  • Cross-Validation: Re-run NMR under standardized conditions (e.g., 600 MHz, DMSO-d₆) and compare with X-ray data (SHELX-refined structures) .
  • Dynamic Effects: NMR captures solution-state conformers, while crystallography shows static solid-state structures. Use variable-temperature NMR to probe flexibility .
  • Crystallography Challenges: If crystals are elusive, employ powder XRD or electron diffraction for partial structural insights .

Q. What strategies optimize reaction kinetics for scalable synthesis?

Methodological Answer:

  • Rate Studies: Use stopped-flow UV-Vis to monitor acylation rates. Vary solvent (DMF vs. THF) and catalysts (e.g., DMAP) to identify rate-limiting steps .
  • Scale-Up: Transition from batch to flow chemistry for exothermic steps (e.g., imidazole alkylation). Continuous flow reactors improve heat dissipation and yield .

Q. How can thermal stability and degradation pathways be analyzed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss (%) under N₂ atmosphere (10°C/min) to identify decomposition thresholds .
  • Differential Scanning Calorimetry (DSC): Detect melting points and polymorph transitions. Pair with HPLC to correlate thermal events with impurity formation .

Q. What experimental designs ensure reproducibility in biological assays?

Methodological Answer:

  • Standardized Protocols: Pre-treat cells in serum-free media 24h before assays to minimize variability. Use internal controls (e.g., housekeeping genes in qPCR) .
  • Blind Experiments: Double-blind testing by independent researchers reduces bias in IC₅₀ determinations .

Q. How can crystallography resolve challenges in structure determination?

Methodological Answer:

  • Crystal Screening: Use 96-well plates with varied precipitant cocktails (PEGs, salts). Soaking in heavy-atom derivatives (e.g., HgCl₂) aids phasing .
  • SHELX Refinement: Apply TWIN/BASF commands for twinned crystals. Validate with R-factors (<5% Rint) and electron density maps .

Q. What approaches assess synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combination Index (CI): Use Chou-Talalay method. Co-administer with cisplatin or paclitaxel; CI <1 indicates synergy .
  • Transcriptomics: RNA-seq identifies pathways (e.g., apoptosis) modulated by combination therapy vs. monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.